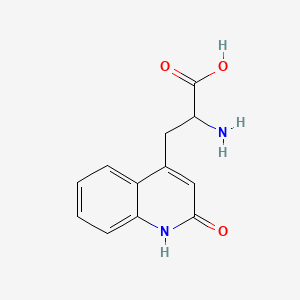

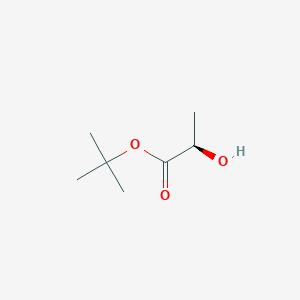

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The papers provided discuss various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides involved condensation with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods demonstrate the complexity and creativity involved in the synthesis of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various analytical techniques. For example, the structure of a tetrahydroquinoline derivative was confirmed using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, and its crystalline form was determined by X-ray powder diffraction . These techniques provide detailed information about the molecular framework and arrangement of atoms within the compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, which can be utilized to modify their structure and enhance their biological activities. The synthesis of 4

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline is synthesized through various chemical processes, including substitution, nitration, reduction, cyclization, and chlorination, with its structure confirmed by NMR and MS spectrum techniques (Wang, Wang, Ouyang, Wang, Li, Gao, & Xu, 2015).

Antiplasmodial and Cytotoxicity Evaluation

- This compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum and cytotoxicity assessment on the human HepG2 cell line, showing promising antiplasmodial activity and low cytotoxicity (Gellis, Primas, Hutter, Lanzada, Rémusat, Verhaeghe, Vanelle, & Azas, 2016).

Photophysical Properties and Computational Studies

- New rhenium tricarbonyl complexes based on the bidentate heterocyclic N–N ligands, which include 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline, have been studied for their experimental and computational photophysical properties (Albertino, Garino, Ghiani, Gobetto, Nervi, Salassa, Rosenberg, Sharmin, Viscardi, Buscaino, Croce, & Milanesio, 2007).

Synthesis for Biological Applications

- The compound has been used in the synthesis of structurally novel and intriguing quinoline derivatives, evaluated for in vitro anti-tubercular and anti-bacterial activities (Li, Xu, Li, Gao, & Chen, 2019).

DFT Calculations and NLO Analysis

- DFT (Density Functional Theory) calculations have been performed on derivatives of this compound, investigating equilibrium geometry, total energy, energy of HOMO and LUMO, and nonlinear optical (NLO) properties (Halim & Ibrahim, 2017).

Antioxidant and Antihemolytic Activity

- The compound has been studied in models of oxidative damage to erythrocyte membranes, showing significant antihemolytic effects and influences on the structural stability of erythrocytes (Malakyan, Badzhinyan, Vardevanyan, Grigoryan, Egiazaryan, Avetisyan, Aleksanyan, Ambartsumyan, & Sargsyan, 2009).

Aggregation Enhanced Emission Studies

- Studies on 1,8-naphthalimide derivatives, including this compound, focus on their nanoaggregates and aggregation enhanced emission properties, correlating photophysical properties with molecular interactions (Srivastava, Singh, & Mishra, 2016).

Propiedades

IUPAC Name |

2-(chloromethyl)-3-methyl-4-phenylmethoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c1-13-17(11-19)20-16-10-6-5-9-15(16)18(13)21-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNAVHVIDBXIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1CCl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445516 |

Source

|

| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |

CAS RN |

356761-10-9 |

Source

|

| Record name | 4-(Benzyloxy)-2-(chloromethyl)-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

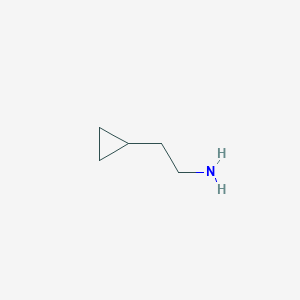

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

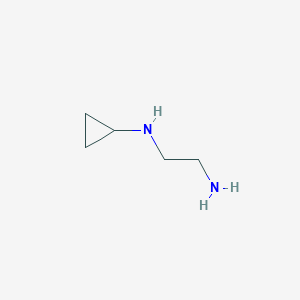

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)